molecular formula C10H13Cl2NO B13577545 2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride

2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride

Cat. No.: B13577545
M. Wt: 234.12 g/mol
InChI Key: DXKBLMCIUHLBNU-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride is an organic compound with the molecular formula C10H13Cl2NO. This compound is known for its unique chemical structure, which includes a chloro group, a dimethylamino group, and a phenyl ring. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride typically involves the reaction of 3-(dimethylamino)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-(dimethylamino)benzaldehyde+chloroacetyl chlorideThis compound\text{3-(dimethylamino)benzaldehyde} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 3-(dimethylamino)benzaldehyde+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride involves its interaction with specific molecular targets. The chloro group and the dimethylamino group play crucial roles in its reactivity. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-phenyl)-1-(3-dimethylamino-phenyl)-propenone
  • 3-(4-Chloro-phenyl)-1-(4-dimethylamino-phenyl)-propenone
  • 3-(3-Chloro-phenyl)-1-pyridin-2-yl-propenone

Uniqueness

2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its reactivity and potential biological activity make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

2-chloro-1-[3-(dimethylamino)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C10H12ClNO.ClH/c1-12(2)9-5-3-4-8(6-9)10(13)7-11;/h3-6H,7H2,1-2H3;1H

InChI Key

DXKBLMCIUHLBNU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)CCl.Cl

Origin of Product

United States

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